Tris(dibenzoylmethanato)iron

Overview

Description

Tris(dibenzoylmethanato)iron is an organometallic complex . It is used in the iron-catalyzed cross-coupling of unactivated secondary alkyl thio ethers and sulfones with aryl Grignard reagents . This complex forms a redox couple with its Fe (II) counterpart . It is also used as a catalyst precursor for the cross coupling of Grignard reagents with vinyl bromide and for the intramolecular alkylation of ketones to give bicyclic alcohols .

Synthesis Analysis

The synthesis of this compound involves Iron (III) Chloride and excess dibenzoylmethane in ethanol to give a red solid . Then, 50% aqueous ammonia is added, the red solid is filtered, washed with water, and dried .

Molecular Structure Analysis

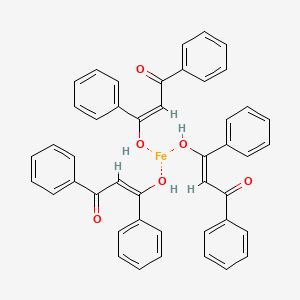

The molecular formula of this compound is C45H33O6Fe . The InChI representation of the molecule is InChI=1S/3C15H12O2.Fe/c3*16-14 (12-7-3-1-4-8-12)11-15 (17)13-9-5-2-6-10-13;/h3*1-11,16H;/b3*14-11+;; .

Chemical Reactions Analysis

This compound is used in the iron-catalyzed cross-coupling of unactivated secondary alkyl thio ethers and sulfones with aryl Grignard reagents . It also serves as a catalyst precursor for the cross coupling of Grignard reagents with vinyl bromide and for the intramolecular alkylation of ketones to give bicyclic alcohols .

Physical And Chemical Properties Analysis

This compound is a red powder . It is insoluble in hexane, soluble in benzene, and slightly soluble in alcohol . Its melting point is 240°C (decomposition) .

Scientific Research Applications

Photooxidation Studies : A study by Párkányi & Richards (1974) explored the photolysis of tris(dibenzoylmethanato)iron(III) in benzene solution, revealing its ability to produce various reaction products such as basic ferric salt of diphenyltartaric acid, benzoic acid, and phenyl benzoate, with phenylglyoxylic acid as an intermediate.

Catalysis in Organic Synthesis : A more recent study by Puls et al. (2021) demonstrated the use of this compound(III) as a catalyst for the oxidation of olefins to ketones at room temperature, highlighting its efficacy and potential in organic synthesis.

- ethane-polylactide) iron in the synthesis of polymeric metal complexes. They synthesized iron tris(dibenzoylmethane-polylactide) from d,l-lactide and a hydroxyl functionalized metalloinitiator, exploring its role in lactide ring-opening polymerization.

Redox Reactions and Complex Formation : A study by Sazama & Betley (2014) investigated iron(III) complexes of tris(pyrrolide)ethane trianion, revealing various redox pathways and complex formation processes. Their research provided insights into the iron 3+ oxidation state and the role of different oxidants in these reactions.

Chromatographic Studies : The research by Tešić, Janjić, & Čelap (1991) highlighted the effect of substituents of β-diketonato ligands, like dibenzoylmethanato, on the RF values of tris(chelate) transition metal complexes in thin-layer chromatography.

Epoxidation Catalysis : Takai, Hata, Yamada, & Mukaiyama (1991) found that tris[1,3-bis(p-methoxyphenyl)-1,3-propanedionato]iron(III), a related compound, efficiently catalyzes the oxygenation of olefinic compounds, suggesting similar potential applications for this compound.

Mechanism of Action

Target of Action

Tris(dibenzoylmethanato)iron, with the empirical formula C45H36FeO6 , is primarily used as a catalyst in organic synthesis . Its primary targets are organic compounds, specifically alkenyl halides and Grignard reagents .

Mode of Action

The compound acts as a catalyst for the coupling of alkenyl halides with Grignard reagents . It also promotes the samarium (II) iodide intramolecular Barbier-type reaction for the synthesis of bicyclo [m.n.l]alkan-1-ols . The interaction with its targets results in the formation of new chemical bonds, facilitating the synthesis of complex organic compounds.

Biochemical Pathways

It is known to facilitate the synthesis of bicyclo [mnl]alkan-1-ols , which are involved in various biochemical reactions.

Result of Action

The primary result of this compound’s action is the facilitation of chemical reactions, leading to the synthesis of complex organic compounds . It enables the coupling of alkenyl halides with Grignard reagents and promotes the samarium (II) iodide intramolecular Barbier-type reaction .

Biochemical Analysis

Biochemical Properties

Tris(dibenzoylmethanato)iron plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating reactions that are otherwise slow or inefficient. For instance, it has been used in the coupling of alkenyl halides with Grignard reagents and in the samarium(II) iodide promoted intramolecular Barbier-type reaction for the synthesis of bicyclo[m.n.l]alkan-1-ols . These interactions are primarily due to the compound’s ability to stabilize transition states and lower activation energies, thereby enhancing reaction rates.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins involved in these pathways. For example, it can alter the phosphorylation status of proteins, thereby impacting signal transduction and gene expression. Additionally, its interaction with metabolic enzymes can lead to changes in cellular metabolism, affecting the overall energy balance and function of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. The compound’s ability to chelate metal ions plays a crucial role in its mechanism of action. By binding to metal ions, this compound can inhibit the activity of metalloenzymes or alter their substrate specificity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or air can lead to its degradation. This degradation can affect its efficacy and the outcomes of biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models, where it can influence cell growth and differentiation over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance specific biochemical reactions without causing significant adverse effects. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For instance, its interaction with enzymes involved in the tricarboxylic acid cycle can influence the production of ATP and other critical metabolites, thereby impacting cellular energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s ability to bind to metal ions also plays a role in its transport and distribution, as it can be sequestered in organelles such as mitochondria or lysosomes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization within the nucleus can affect gene expression by interacting with transcription factors and other regulatory proteins .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tris(dibenzoylmethanato)iron involves the reaction of iron(III) chloride hexahydrate with three equivalents of dibenzoylmethane in the presence of a base.", "Starting Materials": ["Iron(III) chloride hexahydrate", "Dibenzoylmethane", "Base (e.g. sodium hydroxide)"], "Reaction": ["1. Dissolve iron(III) chloride hexahydrate in water to form a solution.", "2. Add a stoichiometric excess of base to the solution to raise the pH to around 8.", "3. Add dibenzoylmethane to the solution and stir for several hours at room temperature.", "4. Filter the resulting precipitate and wash with water to remove any impurities.", "5. Dry the product under vacuum to obtain Tris(dibenzoylmethanato)iron as a purple solid."] } | |

CAS RN |

14405-49-3 |

Molecular Formula |

C45H33FeO6 |

Molecular Weight |

725.6 g/mol |

IUPAC Name |

iron(3+);3-oxo-1,3-diphenylprop-1-en-1-olate |

InChI |

InChI=1S/3C15H12O2.Fe/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h3*1-11,16H;/q;;;+3/p-3 |

InChI Key |

JWPHPBLJVLHKOZ-UHFFFAOYSA-K |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.[Fe] |

SMILES |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Fe] |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].[Fe+3] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the products of Tris(dibenzoylmethanato)iron(III) photodegradation in the presence of oxygen?

A1: Research on the photolysis of this compound(III) in benzene solution, under oxygen-rich conditions, reveals the formation of several products. The primary products include a basic ferric salt of diphenyltartaric acid, benzoic acid, and phenyl benzoate. Notably, phenylglyoxylic acid appears as an intermediate during this photodegradation process [].

Q2: Can this compound(III) be used as a catalyst for olefin oxidation? What are the advantages of this approach?

A2: Yes, this compound(III) [Fe(dbm)3] demonstrates efficacy as a catalyst for oxidizing olefins into ketones []. This method, often conducted at room temperature, utilizes air as the sole oxidizing agent and incorporates phenylsilane (PhSiH3) as an additive. The reaction displays high functional group tolerance and achieves impressive regioselectivity, yielding ketones with up to 97% yield. Researchers have observed alcohols as byproducts in this process. Key advantages of this catalytic approach include mild reaction conditions, operational simplicity, and broad substrate compatibility.

Q3: What is the role of phenylsilane in the this compound(III)-catalyzed olefin oxidation?

A3: Labeling experiments have provided insights into the role of phenylsilane in this catalytic reaction. Findings indicate that a hydrogen atom from phenylsilane gets incorporated during the oxidation process. Furthermore, the oxygen atom found in both the resultant ketone and alcohol originates from the surrounding atmosphere []. This suggests that phenylsilane acts as a hydrogen source and potentially plays a role in activating the catalyst or facilitating oxygen transfer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

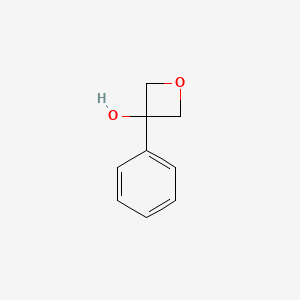

![5-Methyloxazolo[4,5-b]pyridine-2-thiol](/img/structure/B1354622.png)

![[4-(2-Aminoethyl)phenyl]methanol](/img/structure/B1354634.png)